molecular formula C9H11BrClN B2547926 2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride CAS No. 1354954-27-0

2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B2547926
CAS No.: 1354954-27-0
M. Wt: 248.55
InChI Key: DREMIJGUQWOEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 g/mol . It is a cyclopropane derivative with a bromophenyl group attached to the cyclopropane ring, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as 2-bromobenzylamine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of strong bases and solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce phenyl-substituted cyclopropanes .

Scientific Research Applications

2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)cyclopropan-1-amine hydrochloride
  • 2-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride
  • 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

2-(2-Bromophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro-substituted counterparts .

Properties

IUPAC Name

2-(2-bromophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-6(8)7-5-9(7)11;/h1-4,7,9H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREMIJGUQWOEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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